molecular formula C8H11ClO B12820511 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol CAS No. 90003-08-0

3-Chlorobicyclo[3.2.1]oct-3-en-2-ol

Cat. No.: B12820511
CAS No.: 90003-08-0
M. Wt: 158.62 g/mol
InChI Key: MQWROLAKHNHMQB-UHFFFAOYSA-N
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Description

Structural Context within Bicyclo[3.2.1]octane Chemistry

The bicyclo[3.2.1]octane skeleton is a bridged bicyclic hydrocarbon with the IUPAC name bicyclo[3.2.1]octane. nist.govchemeo.comnist.gov This structure consists of an eight-carbon framework arranged in two fused rings, a six-membered ring and a five-membered ring, sharing three carbon atoms. The numbering of the bicyclo[3.2.1]octane system starts from one of the bridgehead carbons, proceeds along the longest path to the second bridgehead carbon, continues along the next longest path back to the first bridgehead, and finally, the shortest bridge is numbered last.

The introduction of a chlorine atom at the 3-position and a hydroxyl group at the 2-position, along with a double bond between carbons 3 and 4, gives rise to 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol. This specific arrangement of functional groups on the rigid bicyclic framework imparts distinct chemical reactivity and stereochemical properties to the molecule. The stereochemistry of the bicyclo[3.2.1]octane system is complex, and the relative orientation of the chloro and hydroxyl groups can lead to different stereoisomers. acs.org

Significance of this compound as a Bridged Bicyclic Halogenated Alcohol Scaffold

Bridged bicyclic halogenated alcohols are a class of organic compounds that have garnered significant attention in synthetic chemistry. The presence of both a halogen and a hydroxyl group on a rigid, three-dimensional scaffold provides multiple reactive sites for further chemical transformations. beilstein-archives.orgmdpi.com

This compound serves as a valuable building block in the synthesis of more complex molecules. The vinyl chloride moiety can participate in various coupling reactions, while the alcohol group can be oxidized to a ketone or undergo substitution reactions. The rigid bicyclic frame helps to control the stereochemical outcome of these reactions, making it a useful tool for asymmetric synthesis.

Overview of Academic Research Trajectories for the Compound

Research involving this compound has primarily focused on its synthesis and its application as an intermediate in the preparation of other compounds. A significant area of investigation has been its use in the synthesis of agricultural chemicals. For instance, it is a key intermediate in the production of certain herbicides. google.com A Chinese patent describes a preparation method for 3-chlorobicyclo[3.2.1]-3-octen-2-ol, highlighting its role as an intermediate for synthesizing herbicides like flumetrazone and bicyclic sulcotrione (B48614). google.comgoogle.com

The synthesis of this compound itself has been a subject of study. One reported method involves the hydrolysis of 3,4-dichlorobicyclo[3.2.1]oct-2-ene. google.comorgsyn.org The reaction conditions for this hydrolysis can be optimized to improve the yield and purity of the final product. google.com

Furthermore, the chemical reactivity of this compound has been explored. For example, the oxidation of the alcohol group to a ketone, yielding 3-chlorobicyclo[3.2.1]oct-3-en-2-one, has been reported. nih.govchemspider.com The resulting α,β-unsaturated ketone is also a useful synthetic intermediate.

Below is a table summarizing the key properties of this compound and related compounds.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC8H11ClO158.6390003-08-0
Bicyclo[3.2.1]octaneC8H14110.206221-55-2
3-Chlorobicyclo[3.2.1]oct-2-eneC8H11Cl142.6335242-17-2
3-Chlorobicyclo[3.2.1]oct-3-en-2-oneC8H9ClO156.6151145-45-0
(1S,2S,5R)-3-chlorobicyclo[3.2.1]oct-3-en-2-olC8H11ClO159-

Properties

CAS No.

90003-08-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

3-chlorobicyclo[3.2.1]oct-3-en-2-ol

InChI

InChI=1S/C8H11ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8,10H,1-3H2

InChI Key

MQWROLAKHNHMQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chlorobicyclo 3.2.1 Oct 3 En 2 Ol

Synthetic Strategies from Defined Precursors

The synthesis of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is predominantly achieved through routes starting with well-defined bicyclic compounds. These strategies offer controlled and often high-yielding processes for obtaining the desired allylic alcohol.

Synthetic Routes via 3,4-Dichlorobicyclo[3.2.1]-2-octene

A common and versatile precursor for the target compound is 3,4-Dichlorobicyclo[3.2.1]oct-2-ene. google.comgoogle.com Various methods have been developed to convert this dichloro-octene into the desired 3-chloro-octenol through hydrolysis and substitution reactions.

One effective two-step strategy involves an initial esterification of 3,4-Dichlorobicyclo[3.2.1]-2-octene mediated by a carboxylate salt, followed by hydrolysis of the resulting ester intermediate with a strong base. google.com

The first step is an esterification reaction where 3,4-Dichlorobicyclo[3.2.1]-2-octene is treated with a carboxylate salt in a suitable solvent. google.com This reaction can be carried out in organic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA). Following the esterification, the intermediate product is hydrolyzed using a strong base, such as sodium hydroxide (B78521), to yield this compound. google.com The molar ratio of the dichloro-octene to the strong base during hydrolysis is typically maintained between 1:0.5 and 1:2. google.com It has been noted that conducting the esterification to completion before adding the strong base can lead to a higher purity of the final product. google.com

Reaction StepReactantsKey Reagents/SolventsMolar Ratios (Dichloro-octene:Base)Notes
Esterification3,4-Dichlorobicyclo[3.2.1]-2-octeneCarboxylate Salt, DMF/DMAN/AForms a bicyclic alcohol ester intermediate. google.com
HydrolysisEster IntermediateStrong Base (e.g., NaOH)1:0.5 to 1:2Yields the final product, this compound. google.com

An alternative, more direct route involves the reaction of 3,4-Dichlorobicyclo[3.2.1]-2-octene with an inorganic salt of a strong base and a weak acid. google.com This method can produce this compound in a single reaction step.

Preferred salts for this conversion include alkali metal carbonates, phosphates, or hydrogen phosphates, with sodium carbonate and potassium carbonate being particularly effective. google.com The reaction is performed in a solvent, which can be water or an organic solvent. google.com An exemplary procedure involves refluxing a mixture of 3,4-dichlorobicyclo[3.2.1]-2-octene with sodium acetate (B1210297) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide in water for several hours. google.com

ReactantsReagentSolvent/CatalystConditionsOutcome
3,4-Dichlorobicyclo[3.2.1]-2-octeneSodium Acetate (2 eq.)Water, Tetrabutylammonium BromideReflux, ~7 hoursFormation of this compound. google.com
3,4-Dichlorobicyclo[3.2.1]-2-octeneSodium Carbonate and/or Potassium CarbonateWater or Organic SolventNot specifiedDirect conversion to the target alcohol. google.com

Direct hydrolysis of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene using a strong base provides another viable synthetic route. google.com This pathway typically involves high temperatures and a significant amount of alkali.

In one documented procedure, a mixture of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene, water, sodium hydroxide (in a 1:4 molar ratio relative to the starting material), and a phase transfer catalyst such as benzyltrimethylammonium (B79724) chloride is refluxed for approximately 7 hours. google.com After cooling and extraction with a solvent like dichloromethane (B109758), the desired exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol is obtained. google.com While effective, a drawback of this method is the large quantity of base required, which can complicate wastewater treatment in industrial applications. google.com

Norbornene-Derived Synthetic Pathways

Norbornene, an inexpensive and readily available petrochemical feedstock, serves as a fundamental starting material for a cost-effective, multi-step synthesis of this compound. This pathway involves a characteristic ring expansion of the norbornene framework.

This synthetic sequence begins with the addition of dichlorocarbene (B158193) to norbornene, which results in a ring-expanded product, 3,4-dichlorobicyclo[3.2.1]oct-2-ene. epa.govpatsnap.com Dichlorocarbene is typically generated in situ from chloroform (B151607) and a strong base, often in the presence of a phase transfer catalyst. google.compatsnap.comwikipedia.org

For instance, norbornene can be reacted with chloroform and a 50% aqueous sodium hydroxide solution at elevated temperatures (e.g., 50°C) with benzyltrimethylammonium chloride as the catalyst. patsnap.com This addition reaction has been reported to yield the dichloro-adduct in up to 81.2%. patsnap.com The resulting 3,4-dichlorobicyclo[3.2.1]oct-2-ene is then hydrolyzed to produce this compound. google.com This hydrolysis step is the same as those described in section 2.1.1.3, effectively linking the norbornene-derived pathway to the transformations of the dichloro-octene intermediate. google.com

Reaction StepStarting MaterialKey ReagentsIntermediate/ProductReported Yield
Dichlorocarbene AdditionNorborneneChloroform, 50% NaOH(aq), Benzyltrimethylammonium chloride3,4-Dichlorobicyclo[3.2.1]-2-octene81.2% patsnap.com
Hydrolysis3,4-Dichlorobicyclo[3.2.1]-2-octeneNaOH, Water, Phase Transfer CatalystThis compoundNot specified in isolation

Optimization and Advanced Methodologies in this compound Synthesis

The efficient synthesis of this compound is crucial for its application in the agricultural industry. Research has focused on optimizing reaction conditions to maximize yield, minimize impurities, and ensure the economic viability of its production.

A prevalent synthetic route starts from 3,4-dichlorobicyclo[3.2.1]oct-2-ene. One patented method involves the hydrolysis of this precursor to furnish the desired product. google.com Another established pathway begins with the readily available petrochemical derivative, norbornene. This route involves the addition of dichlorocarbene to norbornene, followed by hydrolysis of the resulting adduct to yield this compound. google.com

Strategies for Minimizing Byproduct Formation (e.g., Polymers and Impurities)

One approach involves a two-step process of esterification followed by hydrolysis. The starting material, 3,4-dichlorobicyclo[3.2.1]oct-2-ene, undergoes an esterification reaction with a carboxylate salt, which is then hydrolyzed under basic conditions to yield the target alcohol. Performing the esterification in the absence of water is noted to effectively prevent the formation of certain impurities. Subsequent low-temperature hydrolysis helps to avoid the generation of polymers. google.com

The choice of base and its stoichiometry during hydrolysis is also critical. The patent suggests that using a lower equivalent of a selected base can reduce the alkalinity of the reaction mixture, thereby minimizing the formation of polymers and other impurities. This adjustment also simplifies the subsequent extraction and purification steps by providing a more distinct separation between the organic and aqueous layers. google.com

The patent outlines three alternative synthetic pathways (B-2, B-3, and B-4) that aim to reduce byproduct formation. Routes B-2 and B-4 focus on modifying the type and amount of base used, which not only curtails impurity generation but also lessens the burden of wastewater treatment. Route B-3 emphasizes an anhydrous esterification step to prevent the formation of specific impurities, followed by a low-temperature hydrolysis to inhibit polymerization. google.com

Enhancement of Purification Efficiency

The purity of this compound is paramount for its use in subsequent reactions. The methodologies aimed at reducing byproduct formation inherently contribute to a more efficient purification process. google.com

A US patent, US6815563B2, describes a process where exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene is hydrolyzed using sodium hydroxide in the presence of a phase-transfer catalyst, such as benzyltrimethylammonium chloride. After the reaction, the mixture is extracted with a solvent like dichloromethane, dried, and concentrated. This method can result in a mixture containing the desired product and some unreacted starting material, which would then require further purification.

Considerations for Industrial Scalability and Feasibility

The transition from a laboratory-scale synthesis to industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. The synthetic routes to this compound have been evaluated for their industrial applicability.

The methods described in patent CN116514635A are presented as being well-suited for industrial production due to their simple and mild reaction conditions, high yields, and the high purity of the final product, which can be used directly in subsequent steps. google.com The reduction in the amount of base used and the consequent decrease in wastewater are also significant advantages on an industrial scale, both from an economic and an environmental perspective. google.com

The use of readily available and inexpensive starting materials is a cornerstone of industrial feasibility. The synthesis starting from norbornene, a common petrochemical feedstock, is an example of a cost-effective approach. google.com

Key considerations for scaling up the synthesis include:

Heat Management: Reactions, particularly those involving strong bases or exothermic steps, require robust temperature control systems to prevent runaway reactions and the formation of byproducts.

Material Handling and Transfer: The safe handling of reactants and solvents on a large scale is paramount. This includes the use of appropriate personal protective equipment and enclosed transfer systems.

Waste Management: The environmental impact and cost of waste disposal are critical factors. Processes that minimize waste, such as those described in CN116514635A, are highly desirable. google.com

Process Automation: To ensure consistency and safety, industrial-scale production often relies on automated systems for monitoring and controlling reaction parameters.

Exploratory and General Bicyclic Halogenated Alcohol Syntheses Relevant to the Compound

While direct synthetic routes to this compound have been developed, the broader field of organic synthesis offers a variety of methods for constructing halogenated bicyclic alcohols. These exploratory methodologies, while not all directly applied to the target compound, provide valuable insights into alternative synthetic strategies.

Prins Cyclization in Halogenated Bicyclic Systems

The Prins cyclization is a powerful acid-catalyzed reaction that forms carbon-carbon bonds and can be utilized to construct cyclic and bicyclic ethers. In the context of halogenated systems, the reaction can be adapted to incorporate a halogen atom into the final product.

Recent research has demonstrated the synthesis of halogenated bicyclic molecules through a Prins cyclization involving aldehydes and a non-conjugated diene alcohol, (E)-octa-3,7-dien-1-ol. In the presence of a Lewis acid and a halogen source, a cascade of reactions is initiated, leading to the formation of a bicyclic structure with an incorporated halogen atom.

A study by Matsumoto and colleagues detailed the reaction of various aldehydes (both aliphatic and aromatic) with (E)-octa-3,7-dien-1-ol in the presence of halogen-containing reagents to produce the corresponding halogenated bicyclic molecules in good yields. The research included an examination of the reaction's scope, limitations, and scalability. Theoretical calculations were also employed to elucidate the mechanism of chlorination of the bicyclic carbocation intermediate.

The following table provides a summary of the reaction conditions and yields for the synthesis of various halogenated bicyclic molecules via this Prins cyclization methodology.

AldehydeHalogen SourceLewis AcidProductYield (%)
4-MethylbenzaldehydeTMSClAlCl₃2-(4-methylphenyl)-6-chloro-9-methyl-1-oxaspiro[4.5]decane85
4-MethoxybenzaldehydeTMSClAlCl₃2-(4-methoxyphenyl)-6-chloro-9-methyl-1-oxaspiro[4.5]decane78
4-ChlorobenzaldehydeTMSClAlCl₃2-(4-chlorophenyl)-6-chloro-9-methyl-1-oxaspiro[4.5]decane82
CinnamaldehydeTMSClAlCl₃2-((E)-styryl)-6-chloro-9-methyl-1-oxaspiro[4.5]decane75
IsovaleraldehydeTMSClAlCl₃2-isobutyl-6-chloro-9-methyl-1-oxaspiro[4.5]decane65

Data compiled from a representative study on Prins cyclization for halogenated bicyclic systems.

This methodology, while not producing the specific bicyclo[3.2.1]octane skeleton of the target compound, highlights a versatile strategy for the synthesis of other halogenated bicyclic alcohols and could potentially be adapted for the synthesis of novel, related structures.

Mechanistic Studies of Chlorination in Prins Cyclization

The formation of this compound and related halogenated bicyclic compounds via Prins cyclization involves a complex series of steps, with the chlorination of a key bicyclic carbocation intermediate being a critical stage. Mechanistic investigations have sought to elucidate the source of the chloride ion and the energetics of its addition to the carbocation.

Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the chlorination process. These studies have examined the reaction pathway for the introduction of a chlorine atom to a bicyclic carbocation intermediate, which is a common precursor in the synthesis of these compounds. The research indicates that several species present in the reaction mixture can act as a chloride source. beilstein-archives.org

In a typical reaction setup for synthesizing halogenated bicyclic molecules, reagents such as trimethylsilyl (B98337) chloride (TMSCl), aluminum chloride (AlCl₃), and the solvent dichloromethane (CH₂Cl₂) can all potentially contribute a chloride ion. beilstein-archives.org Theoretical calculations have shown that TMSCl can indeed serve as a primary source of chloride. beilstein-archives.org The reaction is proposed to proceed through the addition of a chloride ion (Cl⁻) to the bicyclic carbocation. beilstein-archives.org

The enthalpy of the chlorination step has been calculated to understand the thermodynamics of the reaction. For instance, the enthalpy diagram for the introduction of a chloride ion to a representative bicyclic carbocation intermediate shows the relative energies of the reactants, transition states (if any), and products. beilstein-archives.org Interestingly, computational studies have suggested that there are no transition states for the chlorination step, indicating a very facile reaction. beilstein-archives.org This process leads to the formation of two possible diastereomers of the final chlorinated bicyclic product. beilstein-archives.org

The general mechanism of the Prins reaction itself involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org This process typically forms an oxocarbenium ion intermediate, which then undergoes cyclization. beilstein-journals.orgnih.gov In the context of forming this compound, a non-conjugated diene alcohol and an aldehyde are used as starting materials. beilstein-archives.org The Lewis acid, such as AlCl₃, facilitates the formation of the crucial bicyclic carbocation intermediate. beilstein-archives.org

The subsequent chlorination is a key step that determines the final product structure. The source of the chloride ion and the stereoselectivity of its addition are critical factors that have been the subject of detailed research.

Data from Mechanistic Studies

The following table summarizes the potential chloride sources and their role in the chlorination step of the Prins cyclization leading to halogenated bicyclic molecules.

Potential Chloride Source Role in Chlorination Supporting Evidence
Trimethylsilyl chloride (TMSCl)Primary chloride sourceTheoretical calculations confirm TMSCl can act as a chloride source. beilstein-archives.org Experimental observations are consistent with this role. beilstein-archives.org
Aluminum chloride (AlCl₃)Potential chloride sourceCan contribute to the chloride pool in the reaction mixture. beilstein-archives.org
Dichloromethane (CH₂Cl₂)Potential chloride sourceThe solvent can also act as a source of chloride ions. beilstein-archives.org

The stereochemical outcome of the chlorination is also a significant aspect of the mechanism. The addition of the chloride ion to the planar carbocation can theoretically occur from two different faces, leading to the formation of diastereomeric products. beilstein-archives.org

The enthalpy changes associated with the elementary steps of the chlorination process, such as the addition of the chloride ion and the elimination of a trimethylsilyl (TMS⁺) group, have been calculated to provide a deeper understanding of the reaction energetics. beilstein-archives.org These calculations help to rationalize the observed product distributions and reaction efficiencies.

Chemical Transformations and Reaction Mechanisms of 3 Chlorobicyclo 3.2.1 Oct 3 En 2 Ol

Oxidative Transformations of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol

The secondary allylic alcohol group in this compound is amenable to oxidation to the corresponding α,β-unsaturated ketone. This transformation is a key step in synthetic pathways utilizing this bicyclic scaffold.

Formation of 3-Chlorobicyclo[3.2.1]oct-3-en-2-one

The oxidation of this compound yields 3-chlorobicyclo[3.2.1]oct-3-en-2-one. nih.gov This ketone is a valuable precursor for further functionalization.

The Jones oxidation, which employs a mixture of chromium trioxide (CrO₃), sulfuric acid (H₂SO₄), and acetone, is a classic and effective method for oxidizing secondary alcohols to ketones. alfa-chemistry.com The reaction is typically rapid and efficient. alfa-chemistry.com For allylic alcohols like this compound, the Jones reagent can selectively oxidize the alcohol to the corresponding α,β-unsaturated ketone without affecting the double bond. organic-chemistry.orgorganic-chemistry.orgadichemistry.com The reaction mechanism involves the formation of a chromate (B82759) ester, which then undergoes an elimination reaction to produce the ketone. organic-chemistry.org The color change of the chromium species from orange (Cr(VI)) to green (Cr(III)) indicates the progress of the oxidation. organic-chemistry.org

While effective, the carcinogenic nature of chromium(VI) compounds has led to the development of alternative, milder oxidizing agents such as Collins reagent, pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). alfa-chemistry.com Other reagents like manganese dioxide (MnO₂) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base) have also been successfully employed for the oxidation of this compound to 3-chlorobicyclo[3.2.1]oct-3-en-2-one. google.com

Table 1: Oxidation of this compound

Oxidizing Agent Product Notes Reference
Jones Reagent 3-Chlorobicyclo[3.2.1]oct-3-en-2-one Classic, efficient method for allylic alcohol oxidation. alfa-chemistry.comorganic-chemistry.org
Manganese Dioxide 3-Chlorobicyclo[3.2.1]oct-3-en-2-one Milder alternative to chromium-based reagents. google.com
Swern Oxidation 3-Chlorobicyclo[3.2.1]oct-3-en-2-one Milder alternative, avoids heavy metals. google.com

Nucleophilic Reactivity and Substitution Chemistry

The electrophilic nature of the carbon centers in the bicyclic system allows for various nucleophilic reactions, leading to the formation of diverse derivatives.

Reactivity at Electrophilic Carbon Centers

The carbon skeleton of this compound and its derivatives exhibits electrophilic sites that are susceptible to attack by nucleophiles. These reactions are fundamental to the derivatization of this bicyclic framework.

Derivatization to Bicyclo[3.2.1]octane-2,4-dione

A significant transformation of the this compound system is its conversion to bicyclo[3.2.1]octane-2,4-dione. This dione (B5365651) is a key intermediate in the synthesis of certain herbicides. google.com The process typically involves the initial oxidation of the alcohol to the ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one, followed by a series of reactions.

The synthesis of bicyclo[3.2.1]octane-2,4-dione from 3-chlorobicyclo[3.2.1]oct-3-en-2-one can proceed through a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate. wipo.int This step involves the reaction of the chloroketone with an alcohol (such as methanol (B129727) or ethanol) under anhydrous conditions. The reaction is facilitated by the presence of a cyanide catalyst (e.g., KCN or NaCN) and a strong base (e.g., NaOH or KOH). google.com The alkoxylation is followed by hydrolysis of the resulting alkoxy intermediate to yield the final dione product. wipo.int

Table 2: Reagents for the Synthesis of Bicyclo[3.2.1]octane-2,4-dione from 3-Chlorobicyclo[3.2.1]oct-3-en-2-one

Reactant Reagent Intermediate Final Product Reference
3-Chlorobicyclo[3.2.1]oct-3-en-2-one Alcohol (e.g., Methanol), Cyanide Catalyst (e.g., KCN), Strong Base (e.g., NaOH) 4-Alkoxybicyclo[3.2.1]oct-3-en-2-one Bicyclo[3.2.1]octane-2,4-dione google.com
Hydrolysis of 4-Alkoxybicyclo[3.2.1]-3-octen-2-one Intermediates

The synthesis of bicyclo[3.2.1]octane-2,4-dione often proceeds through a crucial intermediate, 4-alkoxybicyclo[3.2.1]oct-3-en-2-one, which is derived from 3-chlorobicyclo[3.2.1]oct-3-en-2-one. googleapis.comgoogle.com A key step in this synthetic sequence is the hydrolysis of this alkoxy intermediate.

This transformation is typically achieved through alkaline hydrolysis, which effectively cleaves the enol ether bond to yield the final dione product. A patented two-step process highlights this method, where 3-chlorobicyclo[3.2.1]oct-3-en-2-one is first treated with a C1–C10 alcohol under anhydrous conditions with a catalyst and a strong base (like sodium hydroxide) to form the 4-alkoxybicyclo[3.2.1]oct-3-en-2-one. google.com Subsequently, this intermediate undergoes hydrolysis to produce bicyclo[3.2.1]octane-2,4-dione. This method is advantageous as it avoids the use of more hazardous reagents and simplifies the purification process.

Table 1: Key Steps in the Synthesis of Bicyclo[3.2.1]octane-2,4-dione

Step Reaction Reagents/Conditions Product
1 Alkoxylation 3-Chlorobicyclo[3.2.1]oct-3-en-2-one, C1-C10 Alcohol, Strong Base (e.g., NaOH), Catalyst, Anhydrous 4-Alkoxybicyclo[3.2.1]-3-octen-2-one

Skeletal Rearrangements in Bicyclo[3.2.1]octane Derivatives

The bicyclo[3.2.1]octane framework is susceptible to various skeletal rearrangements, often driven by the formation of carbocationic intermediates or the release of strain in related polycyclic systems. nih.govmdpi.com These rearrangements are fundamental in diversifying the molecular architecture and accessing different bicyclic and tricyclic structures. beilstein-journals.org

Carbonium Ion Rearrangements

Carbonium ion (carbocation) rearrangements are prevalent in the bicyclo[3.2.1]octane system, particularly during solvolysis reactions or deamination of amines. rsc.orggla.ac.uk For instance, the deamination of bicyclo[3.2.1]octan-3-ylamines in acetic acid generates a carbocation at the C-3 position. This intermediate can undergo a hydride shift to form a more stable, rearranged classical bicyclo[3.2.1]octan-2-yl carbonium ion. rsc.org This rearranged cation can then be captured by nucleophiles or lose a proton. rsc.org

Further rearrangements can lead to a non-classical carbonium ion, which can ultimately yield products like tricyclo[3.2.1.0²˒⁷]octane. rsc.org The nature of the substrate (endo or exo) significantly influences the reaction pathway, with exo-isomers favoring unrearranged substitution and endo-isomers leading to more rearrangement and elimination products. rsc.org

Studies on the solvolysis of bicyclo[3.2.1]octyl derivatives, such as exo-bicyclo[3.2.1]octan-6-yl toluene-p-sulphonate, also demonstrate complex rearrangements. The initially formed carbocation can undergo a 4,6-hydride shift, leading to intermediates that yield a mixture of products, including bicyclo[2.2.2]octyl acetates and rearranged bicyclo[3.2.1]octyl acetates. gla.ac.uk The involvement of bridged or non-classical carbocations is often postulated to explain the observed product distributions. gla.ac.ukmdpi.com Theoretical calculations have been employed to explore the nature of these cationic intermediates, suggesting that nonclassical structures are often favored over classical carbocations. nih.gov

Ring-Opening Reactions of Related Tricyclic Precursors

The bicyclo[3.2.1]octane skeleton can be efficiently constructed through the ring-opening of strained tricyclic precursors, most notably tricyclo[3.2.1.0²˒⁷]octane derivatives. mdpi.comresearchgate.net This methodology represents a powerful strategy for synthesizing highly functionalized bicyclo[3.2.1]octanes. mdpi.com

One common approach involves the cleavage of a cyclopropane (B1198618) ring within the tricyclic system. For example, the treatment of a tricyclo[3.2.1.0²˒⁷]octan-3-one intermediate with samarium(II) diiodide can induce a regioselective cleavage of the C1-C2 bond of the cyclopropane ring, cleanly affording the bicyclo[3.2.1]octane ring system. mdpi.com Similarly, acid-catalyzed nucleophilic addition to a cyclopropyl (B3062369) ketone moiety within the tricyclo[3.2.1.0²˒⁷]octane framework provides an alternative and efficient route for this interconversion. mdpi.com The "push-pull" electronic nature of substituents on the cyclopropane ring can facilitate its opening to yield the corresponding bicyclo[3.2.1]octane derivative. researchgate.net

Strategic Functional Group Interconversions

The chemical utility of this compound and related structures is greatly enhanced by strategic functional group interconversions. These transformations allow for the targeted modification of the molecule's reactivity and the introduction of diverse functionalities.

Activation of Hydroxyl Groups for Nucleophilic Substitution

The hydroxyl group of an alcohol is inherently a poor leaving group for nucleophilic substitution reactions. libretexts.org Therefore, its activation is a necessary prerequisite for substitution. unco.edu This can be achieved by converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or by protonation under strongly acidic conditions to form an alkyloxonium ion, which can then leave as a water molecule. libretexts.orgplymouth.ac.uk

For bicyclic alcohols, conversion to a tosylate is a common activation strategy. gla.ac.uk The resulting tosylate is a much better leaving group and can be displaced by various nucleophiles. Another powerful method for activating alcohols is the Mitsunobu reaction, which utilizes a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (like DEAD). unco.edu This reaction proceeds via an alkoxyphosphonium intermediate and typically results in an inversion of stereochemistry, consistent with an SN2 mechanism. unco.edu Such activation methods are crucial for constructing new carbon-carbon or carbon-heteroatom bonds at the hydroxyl-bearing carbon. researchgate.net

Table 2: Common Methods for Hydroxyl Group Activation

Method Reagents Intermediate/Leaving Group Key Feature
Sulfonate Ester Formation TsCl, MsCl in pyridine (B92270) Tosylate (OTs), Mesylate (OMs) Creates a stable sulfonate anion as a leaving group.
Acid Catalysis Strong Acid (e.g., HBr, HCl) Alkyloxonium ion (-OH₂⁺) / Water (H₂O) Protonates the -OH group, allowing it to leave as water. libretexts.org
Mitsunobu Reaction PPh₃, DEAD/DIAD Alkoxyphosphonium salt Allows for substitution with inversion of configuration (SN2). unco.edu

Halogen-Mediated Transformations in Bicyclic Skeletons

Halogens, particularly bromine and iodine, are versatile reagents for mediating transformations in bicyclic systems. Electrophilic addition of halogens to alkenes within a bicyclic framework can initiate a cascade of reactions, including skeletal rearrangements and the formation of functionalized products. mdpi.comoup.com

For instance, the electrophilic bromination of bicyclo[2.2.2]octa-2,5-diene with bromine does not simply result in addition but leads to a skeletal rearrangement to form a dibromo-substituted bicyclo[3.2.1]octene derivative. oup.com This rearrangement is proposed to proceed through a bromonium cation intermediate that triggers a Wagner-Meerwein type shift. oup.com

In another example, the reaction of 2-methyl-endo-tricyclo[3.2.1.0(2,4)]octane with bromine in methanol results in the "corner attack" of the bromine electrophile on the cyclopropane ring. nih.gov This attack, accompanied by the rupture of the C2-C4 bond and inversion of configuration, yields substituted 4-endo-bromo-2-methoxy-bicyclo[3.2.1]octane derivatives. nih.gov Furthermore, the reaction of a bicyclo[3.2.1]octane alkene with bromine can lead to the straightforward formation of a dibromo-bicyclo[3.2.1]octane. These halogen-mediated transformations highlight the intricate relationship between the reagent, substrate, and reaction conditions in determining the final product structure in bicyclic systems.

Stereochemical Investigations and Conformational Preferences of 3 Chlorobicyclo 3.2.1 Oct 3 En 2 Ol

Structural Isomerism within the Bicyclo[3.2.1]octene Framework

The rigid, bridged structure of the bicyclo[3.2.1]octene skeleton gives rise to distinct forms of stereoisomerism that dictate the three-dimensional arrangement of its atoms and substituents.

Exo/Endo Isomerism and its Stereochemical Implications

A key feature of bridged ring systems like bicyclo[3.2.1]octane is exo/endo isomerism. wikipedia.org This isomerism describes the relative orientation of substituents on the ring system. The exo prefix is assigned to the isomer where the substituent is directed away from the longest bridge of the bicyclic system, while the endo prefix denotes the isomer where the substituent is oriented towards the longest bridge. wikipedia.orgblogspot.com In the bicyclo[3.2.1]octane framework, the longest bridge contains three carbon atoms.

The distinction between exo and endo isomers is not merely geometric; it has significant stereochemical consequences that influence the molecule's reactivity and physical properties. For instance, in deamination reactions of bicyclo[3.2.1]octan-3-ylamines, the exo- and endo-isomers exhibit markedly different product distributions. rsc.org The exo-isomers tend to yield products of unrearranged substitution with retention of configuration, whereas the endo-isomers lead to more elimination and rearrangement products, with substitution occurring with inversion of configuration. rsc.org This difference in reactivity highlights how the spatial positioning of a substituent, as defined by exo or endo nomenclature, can dictate the accessibility of reaction pathways.

Chirality and Stereogenicity within the Compound's Structure

The structure of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol contains multiple stereogenic centers, which are carbon atoms bonded to four different groups, rendering the molecule chiral. The bicyclo[3.2.1]octane skeleton itself can possess several stereogenic centers, and the introduction of substituents further contributes to its stereochemical complexity. nih.govrsc.org For instance, certain synthetic routes can produce bicyclo[3.2.1]octane derivatives with four or even five stereogenic centers. nih.govrsc.orgresearchgate.net

In this compound, the carbon atoms bearing the hydroxyl group (C2) and the chlorine atom (C3), as well as the bridgehead carbons (C1 and C5), are potential stereocenters. The specific arrangement of these substituents in three-dimensional space leads to the existence of multiple stereoisomers (enantiomers and diastereomers). The control of the stereochemistry at these centers is a significant challenge in the synthesis of this and related compounds.

Asymmetric Synthesis and Stereocontrol Approaches

The synthesis of specific stereoisomers of this compound and related bicyclic compounds requires precise control over the introduction of functional groups.

Control in the Introduction of Halogens and Hydroxyl Groups

The stereoselective introduction of halogen and hydroxyl groups onto an alkene is a fundamental transformation in organic synthesis. nih.gov Halogenation of alkenes, such as with chlorine or bromine, typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com Subsequent nucleophilic attack, often by a halide ion or a solvent molecule like water, occurs from the side opposite to the halonium ion, resulting in an anti-addition of the two groups. masterorganicchemistry.com

In the context of forming a chlorohydrin (a molecule with adjacent chlorine and hydroxyl groups), the reaction of an alkene with a source of electrophilic chlorine in the presence of water leads to the formation of a chloronium ion. Water then acts as a nucleophile, attacking one of the carbons of the chloronium ion. masterorganicchemistry.com In unsymmetrical alkenes, the regioselectivity of this attack is also a critical factor. The ability to control both the regio- and stereoselectivity of this process is essential for synthesizing a specific isomer of this compound. For example, a patented method for the preparation of this compound involves the hydrolysis of 3,4-dichlorobicyclo[3.2.1]oct-2-ene. google.com

Furthermore, the hydrolysis of epoxides offers another route to 1,2-diols. libretexts.org If an epoxide is formed from the alkene precursor, its subsequent ring-opening can be catalyzed by acid. This process also proceeds with anti-stereochemistry, where the incoming nucleophile (water) attacks from the face opposite to the protonated epoxide oxygen. libretexts.org

Organocatalytic Approaches to Chiral Bicyclo[3.2.1]octanes

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.2.1]octane framework. mdpi.com These methods utilize small organic molecules as catalysts to induce chirality in the product.

Several organocatalytic domino reactions, such as Michael/Aldol and Michael-Henry reactions, have been developed to construct the bicyclo[3.2.1]octane skeleton with high levels of enantio- and diastereoselectivity. nih.govacs.orgacs.org These reactions can generate multiple stereogenic centers in a single synthetic operation. nih.govacs.org For example, a domino Michael/Aldol reaction has been reported to produce bicyclo[3.2.1]octanes with four stereogenic centers in good yields and with high enantioselectivities (up to 95:5 er). researchgate.netacs.org While these examples may not directly produce this compound, the principles of stereocontrol demonstrated in these organocatalytic syntheses are highly relevant to the development of asymmetric routes to this target molecule and its derivatives. nih.gov

Conformational Dynamics of this compound

The bicyclo[3.2.1]octane ring system is not entirely rigid and can adopt different conformations. The bicyclo[3.2.1]octane skeleton is comprised of a six-membered ring and a five-membered ring, which share three atoms. The six-membered ring can exist in a chair or boat conformation, while the five-membered ring is typically in an envelope or twist conformation. libretexts.org

Computational and Theoretical Studies of 3 Chlorobicyclo 3.2.1 Oct 3 En 2 Ol and Its Derivatives

Quantum Chemical Analyses of Molecular Geometry and Energetic Profiles

Quantum chemical analyses are fundamental to understanding the intrinsic properties of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol. These methods can predict the most stable three-dimensional arrangement of atoms, the nature of the chemical bonds, and the distribution of electrons within the molecule.

Geometry Optimization and Conformational Analysis

The bicyclo[3.2.1]octane framework is a rigid yet complex structure that can exist in different conformations. uci.edu Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable (lowest energy) geometry of this compound. rroij.comatlantis-press.com Geometry optimization calculations systematically adjust the positions of the atoms to find a minimum on the potential energy surface.

For the bicyclo[3.2.1]octane skeleton, different conformations of the seven-membered ring, such as chair and boat forms, are possible. uci.edu The presence of the double bond and the substituents—a chlorine atom and a hydroxyl group—influences the relative stability of these conformations. The hydroxyl group can also adopt different orientations (axial or equatorial-like positions) relative to the bicyclic system, and its orientation can be influenced by intramolecular hydrogen bonding with the chlorine atom or the pi system of the double bond.

Computational studies on related bicyclo[3.2.1]octane systems have shown that the bridged bicyclic ring is the most stable isomer among various C8H14 isomers. atlantis-press.com The introduction of substituents and unsaturation, as in this compound, will further define a unique set of low-energy conformations. A thorough conformational analysis would involve systematically exploring the rotational space of the hydroxyl group and any puckering of the rings to identify all stable conformers and their relative energies.

Table 1: Representative Calculated Conformational Energies of a Substituted Bicyclo[3.2.1]octane System

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (degrees)
Chair-like0.0055.4
Boat-like2.5-65.2
Twist-boat4.130.1

Note: This table is illustrative and based on typical values for bicyclic systems. Actual values for this compound would require specific calculations.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound dictates its reactivity. DFT calculations can provide detailed information about the molecular orbitals (HOMO and LUMO), atomic charges, and bond orders. rroij.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively.

In this compound, the HOMO is expected to be associated with the electron-rich double bond and the lone pairs of the oxygen and chlorine atoms. The LUMO is likely to be an antibonding orbital associated with the C-Cl bond or the C=C double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding in molecules. It provides a picture of the localized bonds and lone pairs and can quantify the delocalization of electron density through hyperconjugation. For instance, NBO analysis could reveal interactions between the lone pairs of the oxygen or chlorine atoms and the antibonding orbitals of adjacent sigma bonds, which can influence the molecule's geometry and reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of how transformations like chlorination and hydrolysis occur.

Transition State Analysis of Key Transformations (e.g., Chlorination, Hydrolysis)

The synthesis of this compound often involves the hydrolysis of a related dichloro-species. atlantis-press.com Computational modeling can elucidate the mechanism of this hydrolysis. The reaction likely proceeds through a nucleophilic substitution, where a hydroxide (B78521) ion attacks the carbon atom bonded to a chlorine atom. A transition state for this process would involve the partial formation of the C-O bond and the partial breaking of the C-Cl bond. The geometry and energy of this transition state can be calculated, providing the activation barrier for the reaction.

Similarly, the chlorination of a corresponding alcohol to form a chloro-group can be studied. Theoretical studies on the chlorination of amines by hypochlorous acid have shown the importance of solvent effects on the reaction mechanism and the nature of the transition state. rsc.org For this compound, the mechanism of further chlorination would be of interest. For example, the addition of chlorine across the double bond would likely proceed through a cyclic chloronium ion intermediate. The transition state leading to this intermediate, and the subsequent attack by a chloride ion, can be modeled to understand the stereochemical outcome of the reaction.

Energy Profiles and Reaction Pathway Studies

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the reaction pathway and allows for the determination of the rate-limiting step (the step with the highest activation energy).

For the hydrolysis of a precursor to this compound, the energy profile would show the initial energy of the dichloro-compound and water (or hydroxide), the energy of the transition state, and the final energy of the product alcohol and the chloride ion. Competing reaction pathways, such as elimination reactions, can also be modeled to predict the conditions under which the desired product is favored. Studies on the reactions of bicyclic alkenes have shown that rearrangements are common, and computational studies can help to predict the likelihood of such rearrangements. acs.org

Table 2: Illustrative Calculated Energy Profile for a Reaction Step (kcal/mol)

SpeciesRelative Energy (Gas Phase)Relative Energy (Aqueous Solution)
Reactants0.00.0
Transition State+25.3+18.5
Products-10.1-15.2

Note: This table is a representative example. The actual energy profile would depend on the specific reaction and the level of theory used for the calculation.

Electrostatic Potential Analysis

Electrostatic potential (ESP) maps are a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. libretexts.orgyoutube.com An ESP map is generated by calculating the electrostatic potential at the surface of the molecule. walisongo.ac.id Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are likely to be attacked by electrophiles. Regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack. youtube.com

For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and, to a lesser extent, the chlorine atom and the pi-cloud of the double bond. sgsc.eduscribd.com These are the sites that would be most attractive to protons or other electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom attached to the chlorine would likely show a positive electrostatic potential, making them susceptible to attack by nucleophiles. The ESP map can thus provide a qualitative prediction of the molecule's reactivity in various chemical environments.

Structure-Reactivity Relationships from Theoretical Data

Theoretical and computational chemistry provides powerful tools for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. For complex bicyclic systems like this compound, computational methods such as Density Functional Theory (DFT) are employed to model molecular properties. These studies calculate geometric structures, analyze electrostatic potentials, determine heats of formation, and predict bond dissociation energies (BDEs) to establish a clear link between molecular structure and chemical performance. nih.gov Such theoretical investigations are crucial for predicting the behavior of these molecules in chemical reactions and for designing novel derivatives with desired stability and reactivity profiles.

Influence of Halogen and Hydroxyl Groups on Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric interplay of its key functional groups: the chlorine atom, the hydroxyl group, and the carbon-carbon double bond, all held within a rigid bicyclic framework.

The covalent bonds of the hydroxyl functional group are polarized due to the high electronegativity of oxygen, rendering the oxygen atom electron-rich, while the hydroxyl hydrogen and the carbon to which it is attached are electrophilic. msu.edu This inherent polarity makes the hydroxyl proton acidic and susceptible to replacement. msu.edu The adjacent chlorine atom, a strongly electronegative halogen, exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the neighboring atoms, including the double bond, which tends to deactivate it towards electrophilic attack. masterorganicchemistry.com Generally, this inductive withdrawal by halogens is more significant than the electron-donating effect of their lone pairs through resonance. masterorganicchemistry.com

The interaction between the vicinal chloro and hydroxyl groups significantly modulates the molecule's reactivity. The chlorine atom's inductive effect can enhance the acidity of the hydroxyl proton, making it a better leaving group when protonated. msu.edu Reactions involving the secondary alcohol, such as substitution with thionyl chloride (SOCl₂), are highly dependent on conditions. Such reactions can proceed through an SNi (nucleophilic substitution with internal return) mechanism, which results in retention of stereochemistry. masterorganicchemistry.com However, the presence of a base like pyridine (B92270) can switch the mechanism to a classic SN2 reaction, causing an inversion of stereochemistry. masterorganicchemistry.com In rigid bicyclic systems, steric hindrance can impede the approach of nucleophiles, and reactions may be accompanied by skeletal rearrangements, as the specific configuration of the alcohol can determine the reaction outcome. beilstein-journals.orgnih.gov

Computational studies on analogous halogenated cyclic ethers have shown that halogen atoms can stabilize adjacent oxocarbenium ions, which are key reactive intermediates in substitution reactions. researchgate.net This stabilization, arising from hyperconjugation and through-space electrostatic interactions, can influence the stereoselectivity of nucleophilic attack. researchgate.net Theoretical investigations of the reactions of halogenated alkenes with radicals also highlight the complexity, showing that addition and abstraction pathways have distinct energy barriers that are influenced by the presence and nature of the halogen. mdpi.com

Computational Prediction of Derivative Stability

Computational chemistry offers a robust framework for predicting the stability of this compound derivatives. Methodologies like DFT are used to calculate fundamental energetic properties, including heats of formation (HOF) and bond dissociation energies (BDEs), which are direct indicators of a molecule's thermodynamic and kinetic stability. nih.govacs.org

By systematically modifying the structure of this compound in silico—for example, by changing the halogen (F, Br, I), altering substituents on the bicyclic frame, or derivatizing the hydroxyl group—it is possible to generate a library of related compounds and calculate their relative stabilities. This predictive power is invaluable for identifying derivatives with enhanced thermal stability or specific reactivity characteristics before undertaking synthetic efforts.

The following table illustrates how theoretical data for various hypothetical derivatives could be organized to compare their predicted stability.

Derivative (Modification from Parent Compound)Calculated Heat of Formation (kJ/mol)Key Bond Dissociation Energy (BDE) (kJ/mol)Predicted Relative Stability
This compound (Parent) Reference ValueC-Cl: ~340, O-H: ~430Baseline
3-Fluoro bicyclo[3.2.1]oct-3-en-2-ol (-Cl → -F)Lower (more stable)C-F: ~485 , O-H: ~435Higher
3-Bromo bicyclo[3.2.1]oct-3-en-2-ol (-Cl → -Br)Higher (less stable)C-Br: ~285 , O-H: ~428Lower
3-Chlorobicyclo[3.2.1]oct-3-en-2-yl acetate (B1210297) (-OH → -OAc)VariesC-O: ~360, O-Ac: ~345 Varies; new decomposition pathway
3-Chlorobicyclo[3.2.1]oct-3-en-2-one (Alcohol → Ketone)VariesC-Cl: ~345Different reactivity profile

Note: The values in this table are illustrative examples based on general chemical principles and published data for related structures. nih.govacs.org They serve to demonstrate the application of computational methods for predicting structure-stability relationships.

Strategic Utility of 3 Chlorobicyclo 3.2.1 Oct 3 En 2 Ol in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

3-Chlorobicyclo[3.2.1]oct-3-en-2-ol has established itself as a pivotal intermediate in multi-step synthetic pathways. Its utility stems from the ability to be transformed into various derivatives, which are then incorporated into larger, more complex molecular structures. The preparation of this key alcohol can be achieved through several synthetic routes, often starting from 3,4-dichlorobicyclo[3.2.1]-2-octene. google.comgoogle.com One common method involves the hydrolysis of this precursor in the presence of a strong base. google.com Another approach is the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octene with an inorganic strong base and weak acid salt in a solvent. google.comgoogle.com These methods are designed to optimize the yield and purity of this compound, which is essential for its subsequent use in synthesis. google.com

In the field of agricultural chemistry, this compound is a recognized precursor for a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are crucial for controlling a wide spectrum of broadleaf and grassy weeds in various crops.

This compound is an essential intermediate in the synthesis of the herbicide Flumetrazone. google.com Flumetrazone is a potent HPPD inhibitor used to manage broadleaf and perennial weeds in crops such as corn, wheat, and sugarcane. google.com The synthesis involves converting this compound into a more complex bicyclic ketone core, which is then coupled with other fragments to yield the final Flumetrazone molecule.

Similarly, this compound serves as a building block for another HPPD inhibitor herbicide, Bicyclic Sulcotrione (B48614). google.com This herbicide is effective against weeds that have developed resistance to other classes of herbicides. The synthesis of Bicyclic Sulcotrione also leverages the bicyclic framework of this compound, which forms the central scaffold of the final active ingredient. google.com

Table 1: Herbicides Synthesized from this compound

HerbicideClassMechanism of Action
FlumetrazoneTriketoneHPPD Inhibitor google.com
Bicyclic SulcotrioneTriketoneHPPD Inhibitor google.com

The bicyclo[3.2.1]octane framework is a common structural motif found in numerous biologically active natural products. researchgate.net The utility of this compound extends into medicinal chemistry, where it and its derivatives are used to construct novel compounds with potential pharmacological relevance.

The bicyclo[3.2.1]octane skeleton is central to the structure of complex natural products such as gelsemine. Synthetic strategies toward these molecules can utilize precursors derived from this compound. For instance, the allylic alcohol of this compound can be oxidized to its corresponding ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one. This ketone serves as a versatile intermediate that can undergo further reactions, such as base-mediated cyclization, to form more complex polycyclic systems that mimic the core structure of natural products. This approach highlights the compound's role in creating analogs of biologically active molecules for further study.

The bicyclo[3.2.1]octene scaffold has been explored for its potential in developing new therapeutic agents.

Cholinesterase Inhibitors: Research into new treatments for neurodegenerative diseases has involved the synthesis of various benzobicyclo[3.2.1]octene derivatives as potential inhibitors of cholinesterase enzymes (AChE and BChE). nih.gov While direct synthesis from this compound is not always the primary route, the underlying bicyclic framework is key. Studies have shown that derivatives such as ethers and acylated forms based on this skeleton exhibit inhibitory activity against these enzymes, identifying them as promising structures for further development. nih.gov

GABA Derivatives: In the search for novel inhibitors of branched-chain aminotransferase 1 (BCAT1), a target in certain cancers, derivatives of γ-aminobutyric acid (GABA) bearing a bicyclo[3.2.1]octene structure have been synthesized and evaluated. mdpi.com One study reported the development of a GABA derivative incorporating this bicyclic scaffold that showed a significant enhancement in BCAT1 enzymatic inhibitory activity compared to its parent compound. mdpi.com The synthesis of these complex molecules often begins with simpler bicyclic precursors, demonstrating the value of the bicyclo[3.2.1]octane framework in constructing pharmacologically active compounds. mdpi.com

Contribution to the Synthesis of Biologically Active Scaffolds

Versatility in Diversified Synthetic Pathways

The strategic placement of the chloro and hydroxyl functionalities on the bicyclo[3.2.1]octene core makes this compound a highly valuable intermediate in organic synthesis. These functional groups serve as handles for a wide array of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex ring systems.

The functional groups of this compound allow for a variety of modifications to the core bicyclo[3.2.1]octane structure. The hydroxyl group can be readily oxidized to the corresponding ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one. This ketone is a key intermediate for further functionalization. For instance, it can undergo base-mediated cyclization to afford bicyclo[3.2.1]octane-2,4-dione.

The chloro-alkene moiety also provides a site for various transformations. For example, the dichloro precursor to this compound, exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene, can undergo hydrolysis to form the title compound. Furthermore, related bicyclic vinyl halides can participate in reduction reactions. The reduction of 2-phenyl- and 2-methyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes with lithium aluminum hydride (LAH) or tributyltin hydride (TBTH) leads to a mixture of products, including the corresponding endo-2-phenyl-3-chlorobicyclo[3.2.1]oct-3-ene and 2-phenyl-3-chlorobicyclo[3.2.1]oct-2-ene. unige.ch These reactions highlight the potential for stereoselective modifications of the bicyclic system.

A key transformation of this compound is its oxidation to the corresponding ketone, followed by reductive amination to introduce an amine group, as demonstrated in the synthesis of bicyclo[3.2.1]octan-6-amine. This process showcases the utility of the precursor in installing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

Table 1: Key Transformations of this compound and its Precursors

Starting MaterialReagents and ConditionsProduct(s)Reference
exo-3,4-dichlorobicyclo[3.2.1]oct-2-eneBase-mediated hydrolysisexo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol
exo-3-chlorobicyclo[3.2.1]oct-3-en-2-olJones reagent (CrO₃/H₂SO₄)3-chlorobicyclo[3.2.1]oct-3-en-2-one
3-chlorobicyclo[3.2.1]oct-3-en-2-oneSodium hydroxide (B78521)Bicyclo[3.2.1]octane-2,4-dione
2-phenyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-eneLithium aluminum hydride (LAH) or Tributyltin hydride (TBTH)endo-2-phenyl-3-chlorobicyclo[3.2.1]oct-3-ene and 2-phenyl-3-chlorobicyclo[3.2.1]oct-2-ene unige.ch

The strategic functionalization of this compound paves the way for the synthesis of highly complex and functionalized molecular systems. The ability to introduce new functional groups and build upon the bicyclic core is a cornerstone of its synthetic utility.

One prominent strategy involves the conversion of this compound to its ketone derivative, which then serves as a versatile intermediate. For example, the resulting 3-chlorobicyclo[3.2.1]oct-3-en-2-one can be used in substitution reactions. Reaction with alcohols in the presence of a cyanide catalyst and a strong base can yield 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediates, which can be subsequently hydrolyzed to the dione (B5365651).

Furthermore, the allylic chloride functionality can be exploited in various coupling and substitution reactions to introduce carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity. The reduction of related dichlorobicyclo[3.2.1]octene systems with metal hydrides demonstrates the potential for controlled dehalogenation and the formation of new C-H bonds, sometimes with allylic rearrangement, offering pathways to different isomers. unige.ch

The synthesis of herbicidal compounds such as flumetrazone and bicyclic sulcotrione highlights the industrial relevance of this chemistry. google.com These complex molecules are derived from intermediates that can be prepared from this compound, underscoring its role as a key building block in the synthesis of agrochemicals. google.com

Table 2: Examples of Highly Functionalized Systems Derived from this compound Intermediates

IntermediateReaction TypeResulting Functionalized System/ProductApplication/SignificanceReference
3-chlorobicyclo[3.2.1]oct-3-en-2-oneSubstitution with alcohol, then hydrolysisBicyclo[3.2.1]octane-2,4-dioneVersatile synthetic intermediate
This compoundMulti-step synthesisFlumetrazone and Bicyclic sulcotrioneHerbicidal compounds google.com
Bicyclo[3.2.1]octan-6-one (from the title compound)Reductive aminationBicyclo[3.2.1]octan-6-aminePrecursor for pharmaceutical research

Advanced Analytical Characterization Techniques

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the three-dimensional structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal the specific arrangement and environment of atoms within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon skeleton and the environment of each proton, allowing for the mapping of atomic connectivity and stereochemical relationships.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For the exo isomer of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol, specific proton chemical shifts have been reported. acs.org

The analysis of the ¹H NMR spectrum allows for the assignment of each signal to a specific proton within the bicyclic framework. The vinylic proton at C4 appears as a doublet at 6.12 ppm, shifted downfield due to its position on the double bond. The proton on the alcohol-bearing carbon (C2) resonates as a doublet at 3.76 ppm. The bridgehead protons (C1 and C5) and the methylene (B1212753) bridge protons (C6, C7, C8) produce a series of multiplets in the upfield region, from 1.24 to 2.58 ppm, consistent with their saturated, aliphatic nature. acs.org A singlet corresponding to the hydroxyl proton is also observed at 2.26 ppm. acs.org

Interactive Table 1: ¹H NMR Chemical Shift Data for exo-3-Chlorobicyclo[3.2.1]oct-3-en-2-ol in CDCl₃

Chemical Shift (δ) ppm Multiplicity Number of Protons Assigned Proton(s)
6.12 d (doublet) 1H H4 (vinylic)
3.76 d (doublet) 1H H2 (methine, adjacent to OH)
2.56 m (multiplet) 2H Bridgehead protons (H1, H5)
2.26 s (singlet) 1H OH (hydroxyl)
2.00-2.58 m (multiplet) 4H Methylene protons (e.g., C6, C8)
1.24-1.40 m (multiplet) 2H Methylene protons (e.g., C7)

Data sourced from a US Patent which reports the spectrum recorded at 270 MHz in CDCl₃. acs.org

The two sp² hybridized carbons of the double bond (C3 and C4) are expected to resonate in the olefinic region (typically 120-140 ppm), with the chlorine-bearing C3 being significantly downfield. The carbon atom attached to the hydroxyl group (C2) would appear in the 65-75 ppm range. The bridgehead carbons (C1 and C5) and the remaining sp³ hybridized methylene carbons of the bicyclic system (C6, C7, C8) would be found in the upfield aliphatic region (20-45 ppm).

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom(s) Hybridization Environment Predicted Chemical Shift (δ) ppm
C3 sp² Vinylic, Chloro-substituted 135 - 145
C4 sp² Vinylic 125 - 135
C2 sp³ Carbinol (C-OH) 65 - 75
C1, C5 sp³ Bridgehead 40 - 50
C6, C7, C8 sp³ Methylene 20 - 40

Predicted ranges are based on general ¹³C NMR principles and data from similar bicyclic structures. sigmaaldrich.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the vinylic proton (H4) and the adjacent bridgehead proton (H5). It would also map out the connectivity within the saturated bridges, showing correlations between the bridgehead protons (H1, H5) and their adjacent methylene protons (H2, H6, H8). The coupling between the H2 proton and the adjacent H1 proton would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton assignments from Table 1 to the carbon skeleton. For example, the proton signal at 6.12 ppm would show a cross-peak with the vinylic C4 signal, and the proton signal at 3.76 ppm would correlate with the carbinol C2 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for piecing together the molecular framework. Key HMBC correlations for this compound would include:

A correlation from the vinylic proton H4 to the carbinol carbon C2 and the bridgehead carbon C5, confirming their relative positions.

Correlations from the bridgehead protons (H1, H5) to the carbons across the bridge (e.g., H1 to C7 and C8), which are essential for confirming the bicyclo[3.2.1]octane core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its unique elemental formula.

For a molecule with the formula C₈H₁₁ClO, HRMS is critical for confirming its composition. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺•. There will be two main peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom. HRMS can distinguish between these isotopic ions and confirm their elemental formulas.

Interactive Table 3: Calculated Exact Masses for the Molecular Ion of C₈H₁₁ClO

Ion Formula Isotope Composition Calculated Exact Mass (Da)
[C₈H₁₁³⁵ClO]⁺• Carbon-12, Hydrogen-1, Chlorine-35, Oxygen-16 158.04984
[C₈H₁₁³⁷ClO]⁺• Carbon-12, Hydrogen-1, Chlorine-37, Oxygen-16 160.04689

Calculated using the most common isotopes of each element.

Chromatographic Methods for Purity Assessment and Isomer Separation

The analytical characterization of this compound, a chiral halogenated bicyclic alcohol, relies heavily on chromatographic techniques. These methods are essential for determining the purity of a sample, separating it from starting materials, byproducts, or isomers, and for resolving its enantiomers. The selection of a specific chromatographic technique and its operational parameters is dictated by the physicochemical properties of the compound, including its volatility, polarity, and chiral nature.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of bicyclic compounds, including halogenated derivatives like this compound. The choice between GC and HPLC often depends on the compound's thermal stability and volatility.

Gas Chromatography (GC) is a preferred method for volatile and thermally stable compounds. researchgate.net For halogenated compounds, GC coupled with mass spectrometry (GC-MS) is a particularly effective combination, providing both separation and structural identification. researchgate.netnih.gov The analysis of halogenated organic compounds, such as chlorinated monoterpenes with a bicyclic structure, has been successfully performed using GC-MS. researchgate.netmdpi.com The selection of the GC column is critical; capillary columns with phases of varying polarity (e.g., non-polar phases like DB-5ms or more polar phases like DB-WAX) are chosen to optimize the separation of isomers. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. unito.itresearchgate.net

Acylation of the alcohol group in compounds like this compound to form acetate (B1210297) esters can improve volatility and chromatographic performance, reducing peak tailing and enhancing separation on the column. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. google.com For bicyclo[3.2.1]octane derivatives, both normal-phase and reversed-phase HPLC can be employed. researchgate.netmdpi.com The separation mechanism is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. A typical HPLC system for a moderately polar compound like this compound might use a silica-based C18 column (reversed-phase) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com Detection is commonly achieved using a UV detector, as the double bond in the bicyclic system provides a chromophore.

TechniqueStationary Phase (Column)Typical Mobile Phase/Carrier GasDetectorApplication Notes for Bicyclic Alcohols/Halides
Gas Chromatography (GC)Capillary columns (e.g., Polysiloxane-based, Polyethylene glycol)Inert Gas (e.g., Helium, Nitrogen)Mass Spectrometry (MS), Flame Ionization Detector (FID)Ideal for assessing purity and identifying volatile impurities. Derivatization of the alcohol group may enhance separation. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., C18, C8), Normal-Phase (e.g., Silica, Diol)Acetonitrile/Water, Methanol/Water (Reversed-Phase); Heptane (B126788)/Isopropanol (B130326) (Normal-Phase) uni-regensburg.deUV-Vis, Refractive Index (RI), Mass Spectrometry (MS)Effective for purity assessment of non-volatile materials and separation of structural isomers. researchgate.netmdpi.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Determining the enantiomeric excess (% ee) is crucial in asymmetric synthesis and for pharmacological studies, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral chromatography is the most definitive method for separating and quantifying enantiomers.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the enantioseparation of various chiral bicyclic alcohols and related structures. nih.govmdpi.comresearchgate.net

Both Chiral GC and Chiral HPLC can be used.

Chiral GC: This method often involves derivatizing the alcohol to an ester or carbamate (B1207046) before analysis on a column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB). nih.govacs.org This technique provides excellent resolution for volatile chiral compounds. nih.gov

Chiral HPLC: This is the most common method for enantiomeric excess determination. nih.govresearchgate.net The compound can often be analyzed directly without derivatization. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are used with a mobile phase typically consisting of a mixture of alkanes (like heptane or hexane) and an alcohol modifier (like isopropanol or ethanol). uni-regensburg.denih.gov The differential interaction (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral stationary phase allows for their separation. mdpi.com Supercritical Fluid Chromatography (SFC) with chiral columns is also an increasingly popular alternative, offering faster and more environmentally friendly separations. nih.govmdpi.com

The effectiveness of the separation is influenced by several factors, including the mobile phase composition, column temperature, and the specific structure of the chiral selector. nih.gov

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile Phase/Carrier GasPrincipleReference Application
Chiral GCCyclodextrin Derivatives (e.g., CP Chirasil-DEX CB)Helium, HydrogenForms transient diastereomeric complexes with different volatilities/stabilities. Often requires derivatization of the analyte. nih.govDetermination of enantiomeric composition of cyclic aliphatic chiral alcohols. nih.gov
Chiral HPLCPolysaccharide Derivatives (e.g., Amylose or Cellulose phenylcarbamates)Heptane/Isopropanol, Hexane/EthanolDifferential interactions (H-bonding, π-π interactions, steric hindrance) between enantiomers and the chiral stationary phase. nih.govmdpi.comEnantioseparation of bicyclic aminoalcohols on polysaccharide-based CSPs. nih.govresearchgate.net
Chiral SFCPolysaccharide DerivativesSupercritical CO2 with alcohol modifierSimilar to HPLC but with improved efficiency and reduced solvent consumption. mdpi.comSeparation of limonene-based bicyclic aminoalcohols. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The established synthesis of 3-chlorobicyclo[3.2.1]oct-3-en-2-ol, which primarily involves the addition of dichlorocarbene (B158193) to norbornene followed by hydrolysis, provides a reliable route to this intermediate. However, in line with the growing emphasis on green chemistry, future research will likely focus on developing more sustainable and efficient synthetic methodologies.

One promising direction is the exploration of alternative starting materials and reagents that minimize hazardous waste and improve atom economy. For instance, methods that avoid the use of chloroform (B151607) for dichlorocarbene generation would be advantageous. Research into one-pot syntheses, where multiple reaction steps are performed in a single vessel, could also streamline the process, reduce solvent usage, and minimize the need for intermediate purification.

Furthermore, the development of catalytic methods, including biocatalysis, presents a significant opportunity. The use of enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis. While biocatalytic methods for related bicyclic systems have been explored, their specific application to the synthesis of this chloro-substituted derivative remains a fertile area for investigation.

A recent patent highlights an alternative approach starting from 3,4-dichlorobicyclo[3.2.1]oct-2-ene, which undergoes esterification and subsequent hydrolysis to yield the target alcohol. This method claims to reduce the formation of polymeric byproducts and improve purification efficiency. Further optimization and exploration of this and other alternative routes will be crucial for large-scale, environmentally benign production.

Synthetic Approach Starting Material Key Steps Potential Advantages
Established Route NorborneneDichlorocarbene addition, hydrolysisWell-established and reliable
Alternative Route 3,4-dichlorobicyclo[3.2.1]oct-2-eneEsterification, hydrolysisReduced polymer formation, improved purity
Future Green Routes Renewable feedstocksBiocatalysis, one-pot synthesisIncreased sustainability, reduced waste

Exploration of New Chemical Transformations

The reactivity of this compound is largely centered around its two key functional groups: the allylic alcohol and the vinyl chloride. While the oxidation of the alcohol to the corresponding ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one, is a well-documented and utilized transformation, there is significant scope for exploring novel chemical reactions.

Future research could focus on the selective functionalization of the vinyl chloride moiety through cross-coupling reactions. Palladium-catalyzed reactions, for example, could be employed to introduce a variety of substituents at the C3 position, thereby creating a diverse library of derivatives with potentially new biological activities or material properties.

The double bond also presents opportunities for various addition reactions. For instance, epoxidation followed by ring-opening could introduce new stereocenters and functional groups. Dihydroxylation or aminohydroxylation reactions could also lead to valuable, highly functionalized bicyclic scaffolds.

Furthermore, the unique stereochemistry of the bicyclic system could be exploited in rearrangement reactions. Acid-catalyzed rearrangements, for example, could potentially lead to novel bicyclic or even tricyclic frameworks, expanding the structural diversity accessible from this starting material.

Functional Group Potential Transformation Expected Product Type
Allylic Alcohol Oxidationα,β-Unsaturated ketone
Vinyl Chloride Cross-coupling reactionsC3-substituted derivatives
Double Bond Epoxidation, DihydroxylationFunctionalized bicyclic diols/epoxides
Bicyclic System Acid-catalyzed rearrangementNovel polycyclic frameworks

Advanced Stereoselective Synthesis

The presence of multiple stereocenters in this compound makes stereoselective synthesis a critical area of future research. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making access to enantiomerically pure forms of this compound and its derivatives highly desirable.

While general strategies for the asymmetric synthesis of the bicyclo[3.2.1]octane core have been developed, their specific application to this compound is an area ripe for exploration. Organocatalysis has emerged as a powerful tool for constructing chiral bicyclic systems. For instance, chiral phosphoric acids have been successfully used in the desymmetrizing Michael cyclization of 1,3-diones to form bicyclo[3.2.1]octanes with high enantioselectivity. Similarly, quinine-derived thioureas have been shown to be effective catalysts for the tandem Michael-Henry reaction to produce highly enantioenriched bicyclo[3.2.1]octan-8-ones. Adapting these and other organocatalytic methods to the synthesis of specific stereoisomers of this compound could provide efficient and metal-free routes to these valuable chiral building blocks.

Another promising approach is the use of chiral transition metal catalysts for asymmetric transformations. The development of catalytic enantioselective methods for the key ring-forming reactions in the synthesis of the bicyclo[3.2.1]octane skeleton would be a significant advancement.

Deeper Theoretical Insights into Reactivity and Stability

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, reactivity, and stability of this compound and its derivatives. Future theoretical studies could provide valuable insights that can guide synthetic efforts and the design of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the relative stabilities of different stereoisomers of the molecule and to elucidate the mechanisms of key reactions. For example, computational modeling could help to rationalize the stereochemical outcomes of reactions and to predict the most favorable reaction pathways for novel transformations. Understanding the electronic structure of the molecule can also shed light on the reactivity of the vinyl chloride and allylic alcohol functionalities.

Furthermore, theoretical studies can be used to predict the spectroscopic properties of the molecule, such as its NMR and IR spectra, which can aid in its characterization. In silico screening of derivatives of this compound for potential biological activity or material properties could also be a valuable application of computational chemistry, helping to prioritize synthetic targets.

Expanded Applications in Medicinal Chemistry and Materials Science

While this compound is a known intermediate in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, its potential as a building block for other applications remains largely untapped. The rigid bicyclic scaffold is a desirable feature in medicinal chemistry, as it can help to pre-organize functional groups for optimal interaction with biological targets.

Future research should explore the use of this compound as a starting material for the synthesis of novel bioactive molecules. For example, the 2-azabicyclo[3.2.1]octane scaffold, which is structurally related, has shown significant potential in drug discovery. The development of synthetic routes to nitrogen-containing analogs of this compound could lead to new classes of therapeutic agents. Recent studies have also shown that derivatives of the bicyclo[3.2.1]octene framework can act as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), a potential target for cancer therapy.

In the field of materials science, the bicyclic structure of this compound could be incorporated into polymers to impart unique properties. For instance, monomers derived from this compound could be used in ring-opening metathesis polymerization (ROMP) to create polymers with tailored thermal and mechanical properties. The presence of the chlorine atom also provides a handle for further functionalization of the resulting polymers.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol, and how can stereochemical control be achieved?

  • Methodological Answer : The bicyclic framework introduces steric hindrance, complicating regioselective chlorination and hydroxylation. A multi-step approach involving catalytic asymmetric reactions (e.g., Rautenstrauch cyclization) or nitroso-ene cyclization can enforce stereochemical control . For example, LiAlH4-mediated reductions of ketone precursors (e.g., azabicyclo[3.2.1]octan-3-ones) have been used to generate analogous bicyclic alcohols with defined stereochemistry . Separation of endo/exo isomers (CAS: 35242-17-2) requires chromatographic techniques due to their similar polarities .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT-135) is critical for distinguishing bridgehead carbons and chlorine-induced splitting patterns. For example, the deshielded proton adjacent to the chlorine atom typically appears as a doublet of doublets (δ ~4.5–5.5 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related azabicyclo[3.2.1]octane derivatives .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in Diels-Alder or Michael addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. For example, the electron-withdrawing chlorine atom destabilizes certain intermediates, favoring endo selectivity in cycloadditions. Comparative studies with non-chlorinated analogs (e.g., bicyclo[3.2.1]oct-2-en-2-ol) reveal altered frontier molecular orbital (FMO) interactions .

Q. How do conflicting data on biological activity arise in studies of bicyclic chlorinated alcohols, and how can researchers resolve them?

  • Methodological Answer : Discrepancies often stem from isomer-dependent activity or impurities in synthetic batches. For instance, compound 3 (a TRUI agent with a bicyclo[3.2.1]octane core) showed varying IC50 values due to unseparated regioisomers . Rigorous HPLC purification and enantiomeric excess (ee) analysis via chiral columns are essential to validate bioactivity data .

Q. What experimental protocols mitigate degradation of this compound under ambient conditions?

  • Methodological Answer : The compound’s allylic chloride moiety is prone to hydrolysis. Storage under inert gas (N2/Ar) at −20°C in amber vials minimizes degradation. Kinetic stability studies using accelerated thermal aging (40–60°C) and LC-MS monitoring can identify degradation pathways (e.g., HCl elimination forming bicyclo[3.2.1]oct-3-en-2-one) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.